Cas no 1807296-54-3 (Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate)

Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate is a versatile organic compound with significant synthetic utility. It features a fluorinated aryl group and a cyano substituent, which enhances its reactivity in various chemical transformations. The presence of these functional groups allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This compound is highly valued for its ease of handling and its ability to facilitate multi-step reactions with high yields.
Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate structure
1807296-54-3 structure
Product Name:Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate
CAS No:1807296-54-3
MF:C12H10F3NO2
MW:257.208513736725
CID:4943508
Update Time:2025-11-01

Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate
    • Inchi: 1S/C12H10F3NO2/c1-2-18-10(17)5-9-7(6-16)3-4-8(11(9)13)12(14)15/h3-4,12H,2,5H2,1H3
    • InChI Key: HIPIXBNBVWLIAO-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)F)=CC=C(C#N)C=1CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 340
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.1

Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate Pricemore >>

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Additional information on Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate

Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate (CAS No. 1807296-54-3): A Comprehensive Overview

Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate (CAS No. 1807296-54-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of multiple fluorine atoms and a cyano group in its molecular framework imparts distinct chemical properties that make it particularly intriguing for researchers.

The molecular structure of Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate consists of a phenyl ring substituted with a cyano group at the 6-position, a difluoromethyl group at the 3-position, and a fluorine atom at the 2-position. This arrangement not only enhances its reactivity but also opens up diverse possibilities for its application in synthetic chemistry. The compound's high degree of fluorination makes it an attractive scaffold for developing novel therapeutic agents with improved pharmacokinetic profiles.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced metabolic stability and binding affinity to biological targets. The study of Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate aligns with this trend, as it offers a versatile platform for medicinal chemists to explore new drug candidates. The compound's ability to undergo various chemical transformations while maintaining its core structural integrity makes it particularly valuable in the synthesis of more complex molecules.

One of the most compelling aspects of Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers can develop drugs that modulate these pathways effectively. The structural features of this compound make it a promising candidate for such applications, as fluorinated aromatic rings are known to enhance binding interactions with kinase active sites.

Moreover, the cyano group in the molecule can serve as a handle for further functionalization, allowing researchers to introduce additional pharmacophores or modify existing ones. This flexibility is particularly valuable in drug discovery, where subtle changes in molecular structure can significantly impact biological activity. The ability to fine-tune the properties of Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate through chemical modifications opens up numerous possibilities for developing novel therapeutics.

Recent studies have also highlighted the importance of fluorinated compounds in antimicrobial applications. The unique electronic properties of fluorine atoms can alter the binding affinity of molecules to bacterial enzymes, leading to increased efficacy against resistant strains. Given its structural complexity and high degree of fluorination, Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate could potentially be explored as an antimicrobial agent. Further research in this area could uncover new strategies for combating bacterial infections, which are becoming increasingly challenging due to the rise of antibiotic-resistant pathogens.

The synthesis of Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate presents an interesting challenge for synthetic chemists due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in building fluorinated aromatic systems. These methods not only allow for precise control over molecular architecture but also enable the introduction of multiple fluorine atoms at desired positions.

The role of computational chemistry in designing and optimizing molecules like Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate cannot be overstated. By leveraging computational tools, researchers can predict the biological activity and pharmacokinetic properties of potential drug candidates before they are synthesized experimentally. This approach not only saves time and resources but also increases the likelihood of success in drug discovery programs. Computational modeling can help identify optimal substitution patterns and predict how changes in molecular structure will affect biological activity.

In conclusion, Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate (CAS No. 1807296-54-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases, including cancer and bacterial infections. As research continues to uncover new applications for fluorinated compounds, Ethyl 6-cyano-3-difluoromethyl-2-fluorophenylacetate is poised to play a crucial role in advancing drug discovery efforts worldwide.

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